Product packaging for D-Mannitol 1-phosphate barium(Cat. No.:)

D-Mannitol 1-phosphate barium

Cat. No.: B13819648
M. Wt: 397.46 g/mol
InChI Key: ANEIDNTXSPRLJW-DEZHIRTDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Mannitol (B672) Phosphate (B84403) Discovery and Early Enzymological Studies

The discovery of mannitol itself is attributed to Joseph Louis Proust in 1806. wikipedia.orgbiologyonline.com However, the identification and study of its phosphorylated form, D-mannitol 1-phosphate, came much later with the advancement of enzymology. Early research in the mid-20th century began to unravel the intricate pathways of carbohydrate metabolism.

A key breakthrough was the discovery of mannitol 1-phosphate dehydrogenase, an enzyme responsible for the interconversion of D-mannitol 1-phosphate and D-fructose 6-phosphate. nih.govasm.org Studies on this enzyme in organisms like Escherichia coli were crucial in establishing the role of D-mannitol 1-phosphate in metabolic pathways. asm.orgasm.org These early enzymological studies often relied on the isolation and purification of intermediates like D-mannitol 1-phosphate to characterize enzyme kinetics and reaction mechanisms.

Significance of D-Mannitol 1-Phosphate as a Key Metabolic Intermediate

D-Mannitol 1-phosphate is a central molecule in the metabolism of many organisms, including bacteria, fungi, and plants. scientificlabs.co.ukfrontiersin.org

Bacterial Metabolism: In bacteria, D-mannitol 1-phosphate is a key player in the phosphoenolpyruvate-dependent phosphotransferase system (PTS), a major pathway for carbohydrate uptake. scientificlabs.co.uksigmaaldrich.com It is also involved in the adaptation of some bacteria to osmotic stress. nih.govnih.gov For instance, the bacterium Acinetobacter baylyi synthesizes mannitol de novo from fructose-6-phosphate (B1210287) via D-mannitol 1-phosphate in response to high salinity. nih.govnih.gov

Fungal and Plant Metabolism: In fungi, D-mannitol 1-phosphate is an intermediate in the mannitol cycle, a pathway involved in carbon storage and response to stress. frontiersin.org In many higher plants, it is an early product of photosynthesis and a precursor to mannitol, which functions as an osmoprotectant. frontiersin.orgoup.com The synthesis involves the reduction of mannose 6-phosphate to D-mannitol 1-phosphate, which is then dephosphorylated. oup.com

The table below summarizes the key enzymes involved in the metabolism of D-mannitol 1-phosphate.

EnzymeReactionOrganism(s)
Mannitol-1-phosphate 5-dehydrogenaseD-fructose 6-phosphate + NADH ⇌ D-mannitol 1-phosphate + NAD⁺Fungi, Bacteria nih.govfrontiersin.orgnih.gov
Mannitol-1-phosphate phosphataseD-mannitol 1-phosphate + H₂O → D-mannitol + phosphateFungi, Bacteria frontiersin.orgamericanchemicalsuppliers.comresearchgate.net
NADPH-dependent mannose 6-phosphate reductaseMannose 6-phosphate + NADPH ⇌ D-mannitol 1-phosphate + NADP⁺Higher Plants oup.com

Role of Barium Salt in Research Methodologies for D-Mannitol 1-Phosphate

The barium salt of D-mannitol 1-phosphate has been a valuable tool for researchers due to its specific chemical properties that facilitate its isolation and handling.

A significant challenge in studying metabolic intermediates is their isolation in a pure form from complex biological mixtures. The barium salt of D-mannitol 1-phosphate is relatively insoluble, a property that has been exploited for its purification. researchgate.net

In a common procedure, after the enzymatic or chemical synthesis of D-mannitol 1-phosphate, the reaction mixture is treated with a barium salt, such as barium hydroxide (B78521). This causes the D-mannitol 1-phosphate to precipitate out of the solution as its barium salt, leaving more soluble components behind. The precipitate can then be collected by centrifugation, washed, and dried. researchgate.net This method has been successfully used to obtain highly pure D-mannitol 1-phosphate barium salt with yields of about 90%. nih.gov

The general steps for precipitation and purification are outlined below:

Synthesis: D-mannitol 1-phosphate is synthesized enzymatically. nih.gov

Neutralization and Precipitation: The reaction mixture is neutralized with barium hydroxide to precipitate the barium salt of D-mannitol 1-phosphate.

Isolation: The precipitate is collected by centrifugation.

Washing: The collected precipitate is washed to remove impurities. researchgate.net

Drying: The purified barium salt is dried for storage. researchgate.net

Proper handling and storage are crucial to maintain the integrity of this compound salt for research purposes.

Handling: Due to the potential toxicity of barium compounds, it is essential to handle this compound salt in a well-ventilated area and wear appropriate protective clothing to avoid contact. echemi.comnih.gov

Storage: The compound is known to be unstable at temperatures above 40°C. Therefore, it is recommended to store this compound salt at low temperatures, typically at -20°C, to prevent decomposition. sigmaaldrich.com The dry, powdered form is generally stable under these conditions. americanchemicalsuppliers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BaO9P B13819648 D-Mannitol 1-phosphate barium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate

InChI

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1

InChI Key

ANEIDNTXSPRLJW-DEZHIRTDSA-L

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]

Origin of Product

United States

Enzymology and Metabolism of D Mannitol 1 Phosphate

Mannitol-1-Phosphate 5-Dehydrogenase (EC 1.1.1.17)

D-Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17) is a key enzyme in the metabolism of mannitol (B672), catalyzing the reversible oxidation of D-mannitol 1-phosphate to D-fructose 6-phosphate. This reaction is a critical step in both the biosynthesis and catabolism of mannitol in various organisms, including bacteria and fungi. The systematic name of this enzyme is D-mannitol-1-phosphate:NAD+ 2-oxidoreductase. wikipedia.org It is also commonly referred to as hexose (B10828440) reductase or mannitol 1-phosphate dehydrogenase. wikipedia.org The enzyme plays a significant role in fructose (B13574) and mannose metabolism. wikipedia.org In some bacteria, such as Acinetobacter baylyi, this enzyme is part of a bifunctional protein that also possesses phosphatase activity, converting the product of fructose-6-phosphate (B1210287) reduction directly to mannitol. nih.gov

Enzyme Characterization and Kinetic Mechanisms

The catalytic activity of mannitol-1-phosphate 5-dehydrogenase has been the subject of detailed kinetic studies, revealing important aspects of its substrate binding and catalytic mechanism.

Substrate Specificity and Co-factor Requirements (e.g., NAD(H), NADP(H))

Mannitol-1-phosphate 5-dehydrogenase exhibits a high degree of specificity for its substrates, D-mannitol 1-phosphate and D-fructose 6-phosphate. The enzyme's activity is dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide coenzyme, utilizing both the oxidized form (NAD+) for the oxidation of D-mannitol 1-phosphate and the reduced form (NADH) for the reduction of D-fructose 6-phosphate. wikipedia.org While the enzyme belongs to a family of oxidoreductases that can act with either NAD+ or NADP+ as an acceptor, NAD+/NADH is the primary coenzyme for this specific dehydrogenase. wikipedia.org In the forward reaction, the two substrates are D-mannitol 1-phosphate and NAD+, yielding D-fructose 6-phosphate, NADH, and a proton (H+). wikipedia.org

Studies on the enzyme from Escherichia coli have indicated that the binding order of substrates can vary. For the oxidation of mannitol 1-phosphate, the binding order appears to be random. nih.gov However, for the reduction of fructose 6-phosphate, the reaction follows an ordered mechanism where NADH must bind to the enzyme before fructose 6-phosphate. nih.gov

Kinetic Parameters (e.g., K_m, V_max) and Turnover Rates

The kinetic parameters of mannitol-1-phosphate 5-dehydrogenase have been determined for the enzyme from various sources. For the enzyme purified from Escherichia coli, dissociation constants, which can provide an approximation of the Michaelis constant (K_m), have been measured. These values indicate a high affinity for its substrates and coenzymes.

Enzyme SourceLigandDissociation Constant (K_d)
Escherichia coliNADH0.6 ± 0.1 µM
NAD+0.2 ± 0.03 mM
Mannitol 1-phosphate9 ± 3 µM
Fructose 6-phosphate0.06 ± 0.03 mM

Data sourced from a study on the chemical properties and substrate binding of Mannitol-1-phosphate dehydrogenase of Escherichia coli. nih.gov

Stereospecificity of Hydride Transfer

Structural Biology of Mannitol-1-Phosphate Dehydrogenases

Analysis of the enzyme from Escherichia coli indicates that it can exist as a dimer, with a subunit molecular weight of approximately 22,000 and a native molecular weight of 45,000. nih.gov However, other sources suggest that the functional form of the enzyme from E. coli is a monomer. uniprot.org The protein belongs to the mannitol dehydrogenase family and contains a conserved site. ebi.ac.uk Structural analysis reveals the presence of NAD(P)-binding Rossmann-fold domains, which are characteristic of nucleotide-binding proteins. uniprot.org

Monomeric and Oligomeric States

In contrast, the related enzyme mannitol 2-dehydrogenase from the mushroom Agaricus bisporus has been shown to be a tetramer. rcsb.org This highlights the structural diversity within the broader family of mannitol dehydrogenases.

Active Site Architecture and Binding Interactions

The catalytic function of M1PDH is intrinsically linked to the specific architecture of its active site. The crystal structure of M1PDH from Staphylococcus aureus has been determined at a resolution of 1.7 Å, providing detailed insights into its functional core. nih.gov Structure-based mutation analyses have been instrumental in identifying the key amino acid residues that participate in substrate binding and catalysis. nih.gov

Kinetic studies have determined the dissociation constants for substrates and coenzymes of the E. coli enzyme, as detailed in the table below.

CompoundDissociation Constant (Kd)
NADH0.6 ± 0.1 µM
NAD+0.2 ± 0.03 mM
Mannitol 1-phosphate9 ± 3 µM
Fructose 6-phosphate0.06 ± 0.03 mM

This table presents the dissociation constants for substrates and coenzymes of E. coli M1PDH, derived from protective effects against chemical modification. nih.govnih.gov

For the related mannitol 2-dehydrogenase from Agaricus bisporus, the catalytic triad has been identified as consisting of Serine (149), Tyrosine (169), and Lysine (173). rcsb.org

Evolutionary Relationships within Oxidoreductase Families

Mannitol-1-phosphate 5-dehydrogenase is a member of the mannitol dehydrogenase family of enzymes. uniprot.org This family is part of the larger superfamily of NAD(P)-binding Rossmann-fold domains. uniprot.org Enzymes in this family catalyze the NAD-dependent reduction of mannitol-1-phosphates.

Regulation of Mannitol-1-Phosphate 5-Dehydrogenase Activity

The activity of M1PDH is tightly controlled through various regulatory mechanisms to meet the metabolic needs of the cell under different conditions.

Allosteric Regulation and Feedback Inhibition

Evidence for allosteric regulation of M1PDH is limited and appears to be organism-specific. In studies of the enzyme from the fungus Aspergillus fumigatus, the activity of M1PDH was not affected by the presence of ATP, ADP, or AMP, suggesting an absence of flux control by the cellular energy charge at the level of D-fructose 6-phosphate reduction.

However, a form of feedback control involving a metabolite of mannitol has been observed in rat hepatocytes. Mannitol 1-phosphate, the product of mannitol phosphorylation, acts as a potent agonist of the glucokinase regulatory protein. nih.gov Similar to fructose 6-phosphate, mannitol 1-phosphate reinforces the inhibitory action of this regulatory protein on glucokinase, thereby mediating an inhibitory effect of mannitol on glucose metabolism. nih.gov

Impact of Environmental Factors (e.g., Salinity, pH) on Enzyme Activity

The catalytic activity of M1PDH is significantly influenced by environmental parameters such as pH and salinity. The optimal pH for the enzyme differs for the forward and reverse reactions.

In Staphylococcus aureus, the reductase activity (conversion of fructose 6-phosphate to mannitol 1-phosphate) is highest at a physiological pH of 7.2. nih.gov In contrast, the dehydrogenase activity (oxidation of mannitol 1-phosphate to fructose 6-phosphate) exhibits its maximum activity at an alkaline pH of 10.0. nih.gov This pH-dependent directionality suggests that M1PDH can function as a molecular switch, directing metabolism toward either energy provision or the maintenance of osmotic pressure depending on external pH cues. nih.gov

The activity of S. aureus M1PDH is also dependent on salt concentration. Both the reductase and dehydrogenase activities are influenced by the concentration of NaCl in the environment.

OrganismReactionOptimal pH
Staphylococcus aureusFructose 6-Phosphate Reduction7.2
Staphylococcus aureusMannitol 1-Phosphate Oxidation10.0

This table summarizes the optimal pH for the forward and reverse reactions catalyzed by M1PDH in S. aureus. nih.gov

Transcriptional and Translational Control Mechanisms

The expression of the gene encoding M1PDH, known as mtlD, is subject to sophisticated transcriptional control, primarily as part of the mannitol (mtl) operon in bacteria. asm.orgnih.gov This regulation ensures that the enzyme is synthesized only when its substrate, mannitol, is available and preferred carbon sources are absent.

Two key transcriptional regulators govern the mtl operon:

MtlR : In many Gram-positive bacteria, such as Lactococcus lactis, MtlR functions as a transcriptional activator that is essential for the high-level expression of the mtlD gene. asm.orgnih.govnih.gov The activity of MtlR itself is modulated by phosphorylation, which can be influenced by the presence or absence of mannitol. nih.gov

CcpA (Catabolite Control Protein A) : The mtl operon is subject to carbon catabolite repression (CCR), a global regulatory mechanism that ensures the preferential use of energy-efficient carbon sources like glucose. CcpA acts as a strong repressor of the mannitol genes in the presence of glucose. asm.orgmdpi.com Deletion of the ccpA gene leads to the derepression of the mtlD promoter. asm.orgnih.gov

In essence, the presence of mannitol leads to the activation of MtlR, which promotes the transcription of the mtlD gene. nih.gov Conversely, in the presence of glucose, CcpA represses the operon, preventing the synthesis of M1PDH. asm.org This dual control system allows bacteria to finely tune their mannitol metabolism in response to the availability of different carbohydrates in their environment.

Mannitol-1-Phosphatase (EC 3.1.3.22): Enzyme Characterization and Hydrolytic Mechanisms

Mannitol-1-phosphatase (EC 3.1.3.22), systematically named D-mannitol-1-phosphate phosphohydrolase, is a member of the hydrolase family that specifically acts on phosphoric monoester bonds wikipedia.orgqmul.ac.uk. This enzyme catalyzes the hydrolysis of D-mannitol 1-phosphate to produce D-mannitol and inorganic phosphate (B84403) qmul.ac.ukgenome.jpexpasy.org.

Research has identified and characterized this enzyme in various organisms. In the soil bacterium Acinetobacter baylyi, a novel bifunctional enzyme, MtlD, exhibits both mannitol-1-phosphate dehydrogenase and phosphatase activities. The phosphatase activity is attributed to a haloacid dehalogenase (HAD)-like domain located at the N-terminus of the protein nih.gov. This domain's activity is strictly dependent on the presence of Mg²⁺ ions nih.gov.

In brown algae, such as in the genus Saccharina, mannitol-1-phosphatase has been characterized as a key enzyme in mannitol biosynthesis. Studies on recombinant EsiM1Pase2 from Ectocarpus siliculosus have shown that the enzyme specifically hydrolyzes the phosphate group from mannitol-1-phosphate and does not show activity towards other hexose monophosphates like glucose-1-phosphate, glucose-6-phosphate, or fructose-6-phosphate scispace.com. The optimal temperature for the activity of these enzymes is typically determined over a range, for instance, from 10°C to 60°C scispace.com.

The hydrolytic mechanism, as suggested by the HAD-like domain in the A. baylyi enzyme, likely involves a nucleophilic attack on the phosphorus atom of the phosphate group, facilitated by the Mg²⁺ cofactor, leading to the cleavage of the phosphoester bond.

Role in D-Mannitol 1-Phosphate Dephosphorylation

The primary role of mannitol-1-phosphatase is the dephosphorylation of D-mannitol 1-phosphate, the final step in the biosynthesis of mannitol in many organisms. This reaction is crucial for various physiological functions, including osmotic stress adaptation, where mannitol acts as a compatible solute nih.gov.

In bacteria like Acinetobacter baylyi, the de novo synthesis of mannitol is a response to salt stress. The process begins with the reduction of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated by the phosphatase activity of the bifunctional MtlD enzyme to yield mannitol nih.gov. Similarly, in pathogenic fungi, mannitol biosynthesis involves the reduction of fructose-6-phosphate to mannitol-1-phosphate, followed by dephosphorylation catalyzed by mannitol-1-phosphate phosphatase nih.gov. This pathway is essential for the fungus to counteract oxidative stress imposed by the host nih.gov.

In plants, such as celery, mannitol is a significant product of photosynthesis. The pathway involves the conversion of mannose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to mannitol nih.gov. This process is vital for carbon storage and translocation of photoassimilates wikipedia.orgnih.gov.

Interaction with Mannitol-1-Phosphate Dehydrogenase

The interaction between mannitol-1-phosphatase and mannitol-1-phosphate dehydrogenase (EC 1.1.1.17) is fundamental to the mannitol biosynthesis pathway. In most organisms, these two enzymes act sequentially to convert fructose-6-phosphate into mannitol.

A remarkable example of their interaction is the bifunctional enzyme MtlD found in Acinetobacter baylyi, which combines both dehydrogenase and phosphatase activities in a single polypeptide chain nih.gov. This fusion ensures efficient channeling of the intermediate, mannitol-1-phosphate, from the dehydrogenase active site to the phosphatase active site. Nuclear magnetic resonance (NMR) analysis of the purified MtlD confirmed that it catalyzes both the reduction of fructose-6-phosphate and the dephosphorylation of mannitol-1-phosphate nih.gov.

In organisms where these are two separate enzymes, such as in Staphylococcus aureus, the pathway is also tightly regulated. Mannitol-1-phosphate dehydrogenase (M1PDH) first reduces fructose-6-phosphate to mannitol-1-phosphate. Subsequently, mannitol-1-phosphate phosphatase (M1PP) dephosphorylates it to mannitol asm.orgresearchgate.net. This sequential action is crucial for maintaining the intracellular pool of mannitol for osmotic balance and as a reserve of reducing power researchgate.net.

D-Mannitol 1-Phosphate in Specific Metabolic Pathways

Fructose and Mannose Metabolism

D-mannitol 1-phosphate is a key intermediate that links mannitol metabolism with the central glycolytic pathway through fructose and mannose metabolism wikipedia.orgwikipedia.org. The synthesis of D-mannitol 1-phosphate typically starts from fructose-6-phosphate, a central glycolytic intermediate. Mannitol-1-phosphate dehydrogenase catalyzes the NADH-dependent reduction of fructose-6-phosphate to D-mannitol 1-phosphate nih.govwikipedia.org. This is the first committed step in mannitol biosynthesis in many bacteria and fungi nih.govnih.gov.

Conversely, the catabolism of mannitol can feed into glycolysis. In some bacteria, mannitol is oxidized to fructose, which is then phosphorylated to fructose-6-phosphate asm.org. In another pathway, D-mannitol 1-phosphate can be oxidized by mannitol-1-phosphate dehydrogenase in a NAD⁺-dependent reaction to form fructose-6-phosphate, directly entering glycolysis wikipedia.org.

Mannose metabolism is also connected to this pathway. Mannose can be phosphorylated to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate by phosphomannose isomerase nih.gov. Fructose-6-phosphate can then enter the mannitol biosynthesis pathway. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate by phosphomannomutase, which is a precursor for the synthesis of various glycoconjugates nih.govhmdb.ca.

EnzymeEC NumberSubstrate(s)Product(s)Metabolic Pathway
Mannitol-1-Phosphate Dehydrogenase1.1.1.17D-Fructose 6-phosphate, NADHD-Mannitol 1-phosphate, NAD⁺Fructose and Mannose Metabolism
Mannitol-1-Phosphatase3.1.3.22D-Mannitol 1-phosphate, H₂OD-Mannitol, PhosphateFructose and Mannose Metabolism
Phosphomannose Isomerase5.3.1.8D-Mannose 6-phosphateD-Fructose 6-phosphateFructose and Mannose Metabolism
Phosphomannomutase5.4.2.8D-Mannose 6-phosphateD-Mannose 1-phosphateMannose Metabolism

Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS) in Bacteria

In many bacteria, the uptake and phosphorylation of mannitol are accomplished by the phosphoenolpyruvate-dependent phosphotransferase system (PTS) asm.orgnih.gov. The PTS is a complex system that couples the transport of sugars across the cell membrane with their phosphorylation.

For mannitol, the process is mediated by the mannitol-specific enzyme II (EIIMtl). Extracellular mannitol is transported into the cell by EIIMtl and simultaneously phosphorylated to D-mannitol 1-phosphate asm.orgresearchgate.netnih.gov. The phosphoryl group for this reaction is ultimately derived from phosphoenolpyruvate (B93156) (PEP) and transferred through a cascade of proteins, including Enzyme I (EI) and the phosphocarrier protein (HPr) nih.govnih.gov.

PTS ComponentFunctionSubstrate(s)Product(s)
Enzyme I (EI)AutophosphorylationPEPP~EI
HPrPhosphoryl transferP~EIP~HPr
EIIMtlTransport and PhosphorylationMannitol (extracellular), P~HPrD-Mannitol 1-phosphate (intracellular)

Mannitol Cycle in Fungi and Algae

The mannitol cycle is a crucial metabolic pathway in many fungi and algae, serving functions in carbon storage, stress tolerance, and regeneration of reducing power. nih.govnih.govdoaj.org D-mannitol 1-phosphate is a central intermediate in this cycle.

In filamentous fungi, the cycle begins with the reduction of fructose-6-phosphate to mannitol-1-phosphate, a reaction catalyzed by mannitol-1-phosphate 5-dehydrogenase (MPD) using NADH as a cofactor. nih.gov Subsequently, mannitol-1-phosphate phosphatase (MPP) dephosphorylates mannitol-1-phosphate to yield mannitol and inorganic phosphate. nih.govfrontiersin.org The cycle is completed by the oxidation of mannitol to fructose by mannitol dehydrogenase (MDH), followed by the phosphorylation of fructose to fructose-6-phosphate by a hexokinase. nih.govfrontiersin.org

The mannitol cycle in algae is largely similar to that in fungi. vliz.be It involves the synthesis of mannitol from fructose-6-phosphate via mannitol-1-phosphate, catalyzed by mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase. vliz.bewhiterose.ac.uk Catabolism back to fructose-6-phosphate proceeds through the action of mannitol-2-dehydrogenase and hexokinase. vliz.be A key difference is that the algal mannitol-2-dehydrogenase typically uses NAD+ for the oxidation of mannitol, whereas the fungal enzyme often utilizes NADP+. vliz.be In brown algae, mannitol is a major product of photosynthesis and can constitute up to 30% of the dry weight, highlighting the significance of this cycle. vliz.bemdpi.com

The evolutionary history of mannitol biosynthesis in algae is complex, suggesting that the genes for these enzymes may have been present in the ancient eukaryotic host before the endosymbiotic acquisition of cyanobacteria. newphytologist.org This has resulted in a diverse and widespread distribution of mannitol biosynthesis pathways across different algal lineages. whiterose.ac.uknewphytologist.orgnih.gov

Interactive Data Table: Key Enzymes in the Fungal and Algal Mannitol Cycle

EnzymeAbbreviationEC NumberReactionOrganism Group
Mannitol-1-phosphate 5-dehydrogenaseMPD1.1.1.17Fructose-6-phosphate + NADH + H+ ↔ Mannitol-1-phosphate + NAD+Fungi, Algae
Mannitol-1-phosphate phosphataseMPP3.1.3.22Mannitol-1-phosphate + H₂O → Mannitol + PiFungi, Algae
Mannitol dehydrogenaseMDH1.1.1.138Mannitol + NADP+ ↔ Fructose + NADPH + H+Fungi
Mannitol-2-dehydrogenaseM2DH1.1.1.67Mannitol + NAD+ ↔ Fructose + NADH + H+Algae
HexokinaseHK2.7.1.1Fructose + ATP → Fructose-6-phosphate + ADPFungi, Algae

Interactions with Other Carbohydrate Metabolic Intermediates (e.g., Fructose 6-phosphate, Glucose 6-phosphate)

D-mannitol 1-phosphate metabolism is intrinsically linked with central carbohydrate metabolic pathways, primarily through its direct relationship with fructose 6-phosphate and its indirect connection to glucose 6-phosphate.

Fructose 6-phosphate: This intermediate of glycolysis is the direct precursor for the synthesis of D-mannitol 1-phosphate. nih.govnih.gov The enzyme mannitol-1-phosphate dehydrogenase catalyzes the reversible conversion of fructose 6-phosphate to D-mannitol 1-phosphate. nih.gov This positions D-mannitol 1-phosphate at a critical juncture, allowing for the diversion of carbon from glycolysis into the mannitol cycle. frontiersin.org The availability of fructose 6-phosphate can, therefore, act as a key control point for mannitol metabolism. frontiersin.org Conversely, the oxidation of D-mannitol 1-phosphate back to fructose 6-phosphate allows for the re-entry of carbon into the glycolytic pathway. nih.gov

Glucose 6-phosphate: The interaction with glucose 6-phosphate is primarily indirect, as glucose 6-phosphate is a precursor to fructose 6-phosphate in the upper stages of glycolysis. wikipedia.org The isomerization of glucose 6-phosphate to fructose 6-phosphate, catalyzed by phosphoglucose isomerase, provides the substrate for D-mannitol 1-phosphate synthesis. wikipedia.org Therefore, any metabolic process that generates glucose 6-phosphate, such as glucose uptake and phosphorylation or glycogenolysis, can potentially feed into the mannitol biosynthesis pathway. wikipedia.orgtuscany-diet.net In some specific cellular contexts, such as isolated rat hepatocytes, the formation of mannitol 1-phosphate can be stimulated by compounds that increase the concentration of glucose 6-phosphate, and it has been shown to reinforce the inhibitory action of fructose 6-phosphate on glucokinase. nih.gov

Synthetic and Biosynthetic Approaches to D Mannitol 1 Phosphate and Its Derivatives

Enzymatic Synthesis of D-Mannitol 1-Phosphate

The enzymatic synthesis of D-mannitol 1-phosphate is a key process in various biological systems and has been harnessed for biotechnological applications. This approach offers high specificity and efficiency compared to chemical synthesis routes. The primary enzyme responsible for this conversion is mannitol-1-phosphate dehydrogenase (M1PDH), which catalyzes the reduction of D-fructose 6-phosphate to D-mannitol 1-phosphate.

Preparative Methods Utilizing Recombinant Enzymes

The use of recombinant enzymes has significantly advanced the preparative-scale synthesis of D-mannitol 1-phosphate and its subsequent conversion to D-mannitol. A notable example involves the stereospecific reduction of D-fructose, which can be efficiently catalyzed by recombinant mannitol (B672) dehydrogenase (MDH) from Pseudomonas fluorescens DSM 50106 that has been overexpressed in Escherichia coli researchgate.net. This method allows for the production of pure D-mannitol at high productivity researchgate.net.

The enzymatic process can be part of a larger cascade for producing valuable compounds. For instance, an enzymatic process for producing mannitol from starch involves a series of reactions catalyzed by enzymes including isoamylase, α-glucan-phosphorylase, phosphoglucomutase, phosphoglucose isomerase, mannitol 1-phosphate dehydrogenase (M1PDH), and mannitol 1-phosphatase (M1P-ase) researchgate.net. The M1PDH in this cascade is responsible for converting fructose (B13574) 6-phosphate to mannitol 1-phosphate researchgate.net.

Bifunctional enzymes that possess both mannitol-1-phosphate dehydrogenase and phosphatase activities have also been identified, such as the MtlD from Acinetobacter baylyi. This enzyme has a unique structure with a haloacid dehalogenase (HAD)-like phosphatase domain at the N-terminus and catalyzes both the reduction of fructose-6-phosphate (B1210287) to mannitol-1-phosphate and the subsequent dephosphorylation to mannitol nih.gov.

Below is a table summarizing key recombinant enzymes used in the synthesis of D-mannitol 1-phosphate and its derivatives.

EnzymeSource OrganismExpression HostSubstrateProductReference
Mannitol Dehydrogenase (MDH)Pseudomonas fluorescens DSM 50106Escherichia coliD-fructoseD-mannitol researchgate.net
Mannitol-1-Phosphate Dehydrogenase (M1PDH) / Mannitol-1-Phosphatase (M1P-ase)Part of a multi-enzyme cascadeNot specifiedFructose 6-phosphateD-mannitol 1-phosphate, then D-mannitol researchgate.net
MtlD (bifunctional)Acinetobacter baylyiNot specifiedFructose 6-phosphateD-mannitol 1-phosphate, then D-mannitol nih.gov

Deuterium Labeling for Isotopic Studies

Deuterium labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways through isotopic studies, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. While specific protocols for the direct enzymatic synthesis of deuterium-labeled D-mannitol 1-phosphate are not extensively detailed in the provided search results, the principles of isotopic labeling in enzymatic systems are well-established.

The general approach involves using deuterated substrates or conducting the enzymatic reaction in a deuterium oxide (D₂O) medium. For instance, to introduce deuterium into the mannitol backbone, a deuterated precursor like fructose-6-phosphate could be used in the enzymatic reaction with M1PDH. Alternatively, running the reaction in D₂O can lead to the incorporation of deuterium at exchangeable proton positions.

Deuterium NMR (D-NMR) is a valuable analytical tool for characterizing highly deuterated compounds where proton NMR may be limited by low signal intensity sigmaaldrich.com. This technique can be used to verify the position and extent of deuterium incorporation in D-mannitol 1-phosphate. The experimental setup for D-NMR typically involves a high-field NMR spectrometer, and non-deuterated solvents are often used sigmaaldrich.com.

Isotopic labeling strategies, including deuteration, are widely employed in protein NMR to study protein structure and function nih.govwhiterose.ac.ukunl.pt. These established methods for producing and analyzing deuterated biomolecules provide a framework that can be adapted for the study of enzymatically synthesized, deuterium-labeled metabolites like D-mannitol 1-phosphate.

Coupled Enzyme Systems for Enhanced Yields

To improve the efficiency and yield of D-mannitol 1-phosphate and subsequent D-mannitol production, coupled enzyme systems are often employed. A primary challenge in reactions involving dehydrogenases is the regeneration of the required nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH). Coupled systems address this by linking the primary reaction to a second reaction that regenerates the cofactor.

A well-documented example is the coupling of mannitol dehydrogenase (MDH) with formate dehydrogenase (FDH) researchgate.netresearchgate.netresearchgate.net. In this system, MDH catalyzes the reduction of D-fructose to D-mannitol using NADH, which is oxidized to NAD+. The FDH then catalyzes the oxidation of formate to carbon dioxide, which simultaneously reduces NAD+ back to NADH researchgate.netresearchgate.net. This continuous regeneration of NADH drives the primary reaction towards product formation and minimizes the need for stoichiometric amounts of the expensive cofactor researchgate.net.

This bienzymatic process has been shown to be highly effective, achieving a D-mannitol productivity of 2.25 g/(L·h) with a final product concentration of 72 g/L and an 80% conversion of D-fructose in an optimized batch process researchgate.net. The total turnover number for the coenzyme in such a system can reach approximately 1000 for a single round of conversion researchgate.net.

Other enzymes, such as glucose dehydrogenase, have also been used for cofactor recycling in mannitol production researchgate.net. The choice of the coupled enzyme often depends on factors like substrate availability, by-product formation, and enzyme stability.

Microbial Production and Metabolic Engineering

The microbial production of D-mannitol 1-phosphate and its derivatives offers a sustainable alternative to chemical synthesis. Metabolic engineering strategies are employed to enhance the production capabilities of various microorganisms by redirecting metabolic fluxes towards the desired product.

Heterologous Expression of Biosynthetic Genes (e.g., mtlD, m1p)

A common strategy to engineer microorganisms for D-mannitol 1-phosphate production is the heterologous expression of the key biosynthetic genes. The two primary genes involved are mtlD, encoding mannitol-1-phosphate dehydrogenase, and m1p, encoding mannitol-1-phosphatase.

In cyanobacteria, such as Synechocystis sp. PCC6803 and Synechococcus elongatus PCC 7942, the introduction of a two-step pathway consisting of mtlD and m1p has been shown to enable the conversion of the Calvin cycle intermediate fructose-6-phosphate to mannitol nih.govnih.gov. The expression of these genes is often placed under the control of strong or inducible promoters to achieve sufficient enzyme levels nih.govnih.gov. For instance, in Synechocystis, the strong promoter Ptrc1 was used to drive the expression of mtlD and m1p nih.gov.

The choice of promoter and the level of gene expression can be critical. In some cases, high levels of MtlD can lead to the accumulation of mannitol-1-phosphate, which may be toxic to the cells nih.gov. Therefore, fine-tuning the expression of mtlD is crucial for balancing cell growth and mannitol production nih.gov.

In lactic acid bacteria, such as a lactate dehydrogenase-deficient strain of Lactococcus lactis, the expression of the mannitol-1-phosphatase gene from Eimeria tenella and the mannitol-1-phosphate dehydrogenase gene from Lactobacillus plantarum resulted in a mannitol yield of 50% (mol/mol) from glucose researchgate.net.

The table below summarizes examples of heterologous expression for D-mannitol production.

Host OrganismHeterologous GenesPromoter(s)Key FindingsReference
Synechocystis sp. PCC6803mtlD, m1pPtrc1, PpsbA2, PnrsBFine-tuned expression of mtlD is crucial to balance cell growth and mannitol production. nih.gov
Synechococcus elongatus PCC 7942mtlD, m1pInducible promoterSequential introduction of m1p and mtlD and controlled mtlD expression led to high mannitol yield and genetic stability. nih.gov
Lactococcus lactis (LDH-deficient)m1p (Eimeria tenella), mtlD (Lactobacillus plantarum)Not specifiedAchieved a mannitol yield of 50% (mol/mol) from glucose. researchgate.net
Populus tomentosamtlDNot specifiedOverexpression of mtlD improved salt tolerance through mannitol accumulation. biodeep.cn
Parachlorella kesslerimtlDNot specifiedOverexpression led to increased mannitol content and enhanced biomass productivity under high-light stress. researchgate.net

Strain Optimization for D-Mannitol 1-Phosphate Accumulation

Beyond the heterologous expression of biosynthetic genes, further strain optimization is often necessary to maximize the accumulation of D-mannitol 1-phosphate and its conversion to mannitol. These strategies aim to increase the precursor supply, reduce competing metabolic pathways, and alleviate the effects of toxic intermediates.

One effective strategy is the disruption of competing pathways. For example, in Lactococcus lactis, the disruption of the lactate dehydrogenase gene (ldh) was shown to increase the expression of mannitol 1-phosphate dehydrogenase and mannitol 1-phosphate phosphatase, thereby redirecting the carbon flow from lactate to mannitol production nih.gov.

In Escherichia coli, metabolic engineering efforts have focused on creating efficient biocatalysts for D-mannitol formation in whole-cell biotransformations scispace.com. This can involve modifications to improve the availability of fructose-6-phosphate and the regeneration of cofactors. Deletion of the mannitol dehydrogenase gene (mtlD) has also been used in E. coli to suppress mannitol synthesis when aiming to improve the production of other target compounds like succinate, demonstrating the importance of this pathway in central metabolism .

The accumulation of mannitol-1-phosphate can be detrimental to cell growth nih.gov. To address this, inducible expression systems for the mtlD gene have been utilized in Synechococcus elongatus. This allows for controlled expression of the enzyme, preventing the buildup of the toxic intermediate while still enabling mannitol production nih.gov. By combining this with the overexpression of m1p, a recombinant strain producing 1.5 g/L of mannitol was achieved, which is the highest reported cyanobacterial yield to date nih.gov. This controlled expression also significantly improved the genetic stability of the production strain nih.gov.

In some bacteria, the mannitol operon, which includes the mtlD gene, is involved in both the synthesis and catabolism of mannitol nih.govresearchgate.net. Understanding the regulation of this operon is crucial for strain optimization. For instance, in Staphylococcus aureus, M1PDH is indispensable for the homeostasis of intracellular mannitol nih.gov.

Bottlenecks and Strategies for Increased Productivity

Another significant bottleneck is the competition for the precursor molecule, fructose-6-phosphate. This intermediate is also a central component of glycolysis, the primary energy-generating pathway in most organisms. Consequently, the diversion of fructose-6-phosphate towards D-mannitol 1-phosphate synthesis is in direct competition with cellular energy production, creating a metabolic balancing act that can be difficult to optimize.

The expression level of mannitol-1-phosphate dehydrogenase (MtlD), the enzyme responsible for converting fructose-6-phosphate to D-mannitol 1-phosphate, is a critical factor. Insufficient expression of MtlD leads to low product formation, while overexpression can result in the aforementioned toxic accumulation of D-mannitol 1-phosphate. Therefore, fine-tuning the expression of the mtlD gene is a key strategy for enhancing productivity. The use of inducible promoters, which allow for controlled gene expression in response to specific chemical inducers, has shown promise in achieving this balance.

Cofactor regeneration is another area of consideration. The enzymatic conversion of fructose-6-phosphate to D-mannitol 1-phosphate requires a reducing equivalent, typically NADH or NADPH. Ensuring a sufficient and continuous supply of these cofactors is essential for maintaining a high rate of synthesis. Strategies to address this include the co-expression of enzymes that regenerate the required cofactor.

Finally, the choice of microbial host can significantly impact the productivity of D-mannitol 1-phosphate synthesis. Different microorganisms have varying metabolic fluxes and tolerances to the accumulation of intermediates. Research into engineering various bacterial and yeast strains continues to be an active area of investigation to identify or create hosts with metabolic profiles that are more amenable to high-level production of D-mannitol 1-phosphate.

Role of D-Mannitol 1-Phosphate Barium Salt in Synthetic Workflows

Isolation and Purification Steps

The barium salt of D-mannitol 1-phosphate plays a crucial role in the isolation and purification of this phosphorylated sugar. Due to the relatively low solubility of the barium salt in aqueous solutions, it can be selectively precipitated from a reaction mixture. This property is particularly advantageous in separating it from more soluble components of the synthesis or fermentation broth.

A general procedure for the isolation of D-mannitol 1-phosphate as its barium salt involves the following steps. Initially, the enzymatic or chemical reaction mixture is clarified to remove cells and other particulate matter, typically through centrifugation or filtration. The pH of the resulting supernatant is then adjusted to a slightly alkaline range, which can enhance the precipitation of the barium salt.

A soluble barium salt, such as barium chloride or barium hydroxide (B78521), is then added to the solution. This results in the formation of a precipitate of this compound salt. The precipitate is collected by centrifugation or filtration and washed to remove any entrained impurities. The washing is often performed with cold water or an alcohol-water mixture to minimize the loss of the desired product due to dissolution. The final purified this compound salt is then dried, often under vacuum, to yield a stable powder.

The efficiency of this precipitation is influenced by several factors, including the concentration of D-mannitol 1-phosphate, the pH of the solution, and the temperature. Optimization of these parameters is critical to maximize the yield and purity of the isolated barium salt.

Conversion to Other Salt Forms for Downstream Applications

While the barium salt of D-mannitol 1-phosphate is useful for isolation and purification, its low solubility can be a disadvantage for many downstream applications where the phosphate (B84403) needs to be in a more soluble form, such as the sodium or potassium salt. Therefore, the conversion of the barium salt to other salt forms is a common and necessary step in many synthetic workflows.

One widely used method for this conversion is through the use of a strong cation-exchange resin. In this process, a solution or suspension of the this compound salt is passed through a column packed with a cation-exchange resin that has been charged with the desired counter-ion (e.g., Na⁺ or K⁺). As the solution passes through the column, the barium ions (Ba²⁺) are exchanged for the sodium or potassium ions on the resin, resulting in a solution of the desired D-mannitol 1-phosphate salt eluting from the column.

Another approach involves the precipitation of the barium ions as an insoluble salt. For instance, a stoichiometric amount of a soluble sulfate (B86663) salt, such as sodium sulfate or potassium sulfate, can be added to a suspension of the this compound salt. This leads to the formation of highly insoluble barium sulfate, which can be removed by filtration or centrifugation. The resulting supernatant contains the D-mannitol 1-phosphate as its sodium or potassium salt. Careful control of the stoichiometry is important to avoid an excess of sulfate ions in the final solution.

The choice of method for converting the barium salt depends on the specific requirements of the downstream application, including the desired purity and concentration of the final product.

Biological Occurrence and Physiological Significance

Distribution of D-Mannitol 1-Phosphate across Life Domains

The distribution of D-mannitol 1-phosphate highlights its conserved importance in the biochemical pathways of numerous species.

In prokaryotes such as Escherichia coli and Salmonella typhimurium, D-mannitol 1-phosphate is a central molecule in mannitol (B672) utilization. nih.govasm.org These bacteria transport D-mannitol into the cell using a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS), which concomitantly phosphorylates it to D-mannitol 1-phosphate. nih.govasm.orgasm.org This phosphorylated intermediate is then oxidized by the NAD+-dependent enzyme mannitol-1-phosphate 5-dehydrogenase (M1PDH) to D-fructose 6-phosphate, which subsequently enters the glycolytic pathway. nih.govuniprot.orgwikipedia.org The genes responsible for this pathway, mtlA (encoding the PTS enzyme II) and mtlD (encoding M1PDH), are part of the mtl operon. asm.org In Salmonella typhimurium, mutants lacking mannitol-1-phosphate dehydrogenase activity exhibit sensitivity to mannitol. nih.govnih.gov

Interestingly, D-mannitol 1-phosphate is present in E. coli even when grown on various other carbon sources in the absence of D-mannitol, indicating its de novo synthesis. asm.orgnih.gov This occurs even in mutants that lack the mannitol-1-phosphate dehydrogenase. asm.orgnih.gov

D-Mannitol 1-phosphate plays a crucial role in the metabolism of several eukaryotic microorganisms. In the human pathogenic fungus Aspergillus fumigatus, this compound is an intermediate in the synthesis of mannitol, a polyol that contributes to the fungus's resistance against host defense mechanisms. nih.gov The enzyme mannitol-1-phosphate 5-dehydrogenase (AfM1PDH) in this organism primarily functions as a D-fructose-6-phosphate reductase to produce D-mannitol 1-phosphate. nih.gov

In the rice blast fungus Piricularia oryzae (now Magnaporthe oryzae), enzymatic studies have detailed the formation of mannitol, a process in which D-mannitol 1-phosphate is a key precursor. wikipedia.org The pathway involves the dephosphorylation of D-mannitol 1-phosphate to mannitol. wikipedia.org Furthermore, the presence of D-mannitol 1-phosphate has been reported in the protist Euglena gracilis and the nematode Caenorhabditis elegans, indicating its broader distribution among lower eukaryotes. nih.gov

In many marine algae, D-mannitol is a major product of photosynthesis and serves as a carbon storage compound, an osmoprotectant, and an antioxidant. oup.comnih.gov The synthesis of mannitol in these organisms proceeds via D-mannitol 1-phosphate. In the brown alga Ectocarpus siliculosus, the photoassimilate fructose-6-phosphate (B1210287) is reduced to mannitol-1-phosphate by mannitol-1-phosphate dehydrogenase (M1PDH). nih.govresearchgate.net Subsequently, a mannitol-1-phosphatase (M1Pase) hydrolyzes the phosphate (B84403) group to produce mannitol. oup.com The genome of E. siliculosus contains multiple genes for M1PDH. nih.govresearchgate.net

Similarly, in the red alga Caloglossa continua, which thrives in environments with fluctuating salinity, mannitol biosynthesis is a critical adaptation. nih.govvliz.be The enzyme mannitol-1-phosphate dehydrogenase in this alga is directly regulated by salt concentration, allowing for a rapid response to osmotic stress without the need for new gene expression. nih.gov The activity of M1PDH is a key regulatory point in mannitol synthesis in response to salinity changes. nih.gov

D-Mannitol 1-Phosphate as a Metabolite and Regulatory Molecule

Beyond its role as a simple intermediate in mannitol catabolism and anabolism, D-mannitol 1-phosphate exhibits other significant metabolic and potential regulatory functions.

In E. coli, the formation of D-mannitol 1-phosphate from fructose-6-phosphate may be important for the reoxidation of NADH. asm.org This suggests a role in maintaining the cellular redox balance. The compound is also an intermediate in fructose (B13574) and mannose metabolism, linking it to central carbohydrate pathways. wikipedia.orggenome.jp

Research on E. coli has revealed that the phosphate group of D-mannitol 1-phosphate undergoes rapid turnover. asm.orgnih.gov It is in close equilibrium with inorganic phosphate (Pi) and the phosphorus of fructose-1,6-bisphosphate. asm.orgnih.gov These three compounds constitute the bulk of the 32P label in cells after a short period of 32Pi uptake, with D-mannitol 1-phosphate accounting for approximately 30% of this label. asm.orgnih.gov The mannitol part of the molecule remains stable during the rapid exchange of the phosphate moiety, which has a half-life of about 30 seconds. asm.orgnih.gov This rapid equilibration is thought to be mediated by an enzyme, possibly a component of the phosphotransferase system, which allows for the exchange of the phosphate group without releasing the mannitol moiety. asm.orgnih.gov

Interactive Data Tables

Enzymes Involved in D-Mannitol 1-Phosphate Metabolism
EnzymeEC NumberReactionOrganism(s)
Mannitol-1-phosphate 5-dehydrogenase1.1.1.17D-mannitol 1-phosphate + NAD+ <=> D-fructose 6-phosphate + NADH + H+Escherichia coli, Salmonella typhimurium, Aspergillus fumigatus, Ectocarpus siliculosus, Caloglossa continua
Mannitol-1-phosphatase3.1.3.22D-mannitol 1-phosphate + H2O => D-mannitol + phosphatePiricularia oryzae, Ectocarpus siliculosus
Mannitol-specific phosphotransferase system (PTS)2.7.1.197 (part of the system)D-mannitol + phosphoenolpyruvate (B93156) => D-mannitol 1-phosphate + pyruvateEscherichia coli, Salmonella typhimurium
Distribution and Function of D-Mannitol 1-Phosphate in Selected Organisms
OrganismDomainPrimary Role of D-Mannitol 1-Phosphate
Escherichia coliProkaryoteIntermediate in mannitol catabolism; involved in rapid phosphate turnover.
Salmonella typhimuriumProkaryoteIntermediate in mannitol catabolism.
Aspergillus fumigatusEukaryoteIntermediate in mannitol biosynthesis for stress resistance.
Piricularia oryzaeEukaryotePrecursor for mannitol formation.
Euglena gracilisEukaryoteReported presence as a metabolite. nih.gov
Caenorhabditis elegansEukaryoteReported presence as a metabolite. nih.gov
Caloglossa continuaEukaryoteIntermediate in mannitol biosynthesis for osmoregulation.
Ectocarpus siliculosusEukaryoteIntermediate in mannitol biosynthesis for carbon storage and stress response.

Advanced Analytical Methodologies for D Mannitol 1 Phosphate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of phosphorylated sugars like D-Mannitol 1-phosphate. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the concentration of D-Mannitol 1-phosphate. The technique is adept at separating the target compound from precursors, degradation products, and other related impurities. While specific methods for the barium salt are not extensively detailed in the literature, established methods for D-mannitol and related sugar alcohols provide a strong foundation for its analysis. researchgate.netshimadzu.com

The purity is determined by integrating the area of the peak corresponding to D-Mannitol 1-phosphate and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified reference materials of known concentrations. nih.gov

Commonly employed HPLC systems for sugar alcohol analysis utilize columns designed for carbohydrate separation, such as those with a strong cation-exchange resin in the calcium form (USP L19). shimadzu.comglsciences.com Detection is often accomplished using a Refractive Index (RI) detector, which is sensitive to changes in the refractive index of the eluent as the analyte passes through, or an Evaporative Light Scattering Detector (ELSD). nih.govglsciences.com

Table 1: Representative HPLC Conditions for Mannitol (B672) and Related Sugar Alcohol Analysis
ParameterConditionReference
ColumnStrong cation-exchange resin (e.g., Styrene-divinylbenzene copolymer in Ca2+ form, USP L19) shimadzu.comglsciences.com
Dimensions300 mm x 7.8 mm I.D. shimadzu.comglsciences.com
Mobile Phase (Eluent)Deionized Water glsciences.com
Flow Rate0.5 mL/min glsciences.com
Column Temperature85 °C shimadzu.comglsciences.com
DetectorRefractive Index (RI) or Evaporative Light Scattering Detector (ELSD) nih.govglsciences.com

Ion-Exchange Chromatography for Salt Conversion

Ion-exchange chromatography is a powerful tool not only for analysis but also for sample preparation, such as converting the salt form of an ionic compound. To convert D-Mannitol 1-phosphate barium (a barium salt) to a different form, such as the sodium salt or the free acid, cation-exchange chromatography is employed.

In this process, a solution containing this compound is passed through a column packed with a strong cation-exchange resin. This resin consists of a solid support (e.g., sulfonated polystyrene-divinylbenzene) with covalently bound anionic functional groups, to which mobile counter-ions (cations) are associated. cabidigitallibrary.org To achieve the desired salt conversion, the resin is pre-loaded with the target cation (e.g., Na⁺ or H⁺). As the this compound solution flows through the column, the Ba²⁺ ions have a higher affinity for the stationary phase than the pre-loaded cations and are exchanged, effectively being retained on the column. The D-Mannitol 1-phosphate anion then elutes from the column with the new counter-ion.

Table 2: Principle of Cation-Exchange for Salt Conversion
ComponentDescription
Stationary PhaseStrong cation-exchange resin pre-loaded with the desired cation (e.g., Na⁺ or H⁺).
Mobile PhaseAqueous solution of this compound.
ProcessBa²⁺ ions in the mobile phase are exchanged for Na⁺ or H⁺ ions on the stationary phase.
ResultThe eluate contains D-Mannitol 1-phosphate in its sodium or free acid form.

Spectroscopic Methods

Spectroscopic methods provide detailed information about molecular structure and are used to monitor reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of D-Mannitol 1-phosphate. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level connectivity and conformational information. Both ¹H (proton) and ³¹P (phosphorus) NMR are particularly valuable.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. chemicalbook.com For D-Mannitol 1-phosphate, the spectrum would be similar to that of D-mannitol, but the protons on the carbon atom bonded to the phosphate (B84403) group (C1) would show a distinct downfield chemical shift and coupling to the phosphorus nucleus (³JHP). mdpi.com Furthermore, ³¹P NMR spectroscopy would show a single resonance at a characteristic chemical shift, confirming the presence and chemical environment of the phosphate monoester.

Proton NMR in Enzymatic Oxidation Studies

¹H NMR is highly effective for monitoring the progress of enzymatic reactions involving D-Mannitol 1-phosphate. A key metabolic reaction is the oxidation of D-Mannitol 1-phosphate to D-fructose 6-phosphate, catalyzed by the enzyme mannitol-1-phosphate dehydrogenase. wikipedia.org

D-mannitol 1-phosphate + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺

By acquiring ¹H NMR spectra over the course of the reaction, researchers can observe the decrease in the intensity of signals specific to D-Mannitol 1-phosphate while simultaneously observing the appearance and increase in the intensity of signals corresponding to the product, D-fructose 6-phosphate. nih.gov This allows for the direct, non-invasive measurement of reaction kinetics.

In situ NMR for Real-time Reaction Analysis

In situ NMR represents an advanced application of the technique, allowing for the real-time analysis of chemical and biochemical reactions as they occur within the reactor. caister.com This method eliminates the need for sample extraction, which can disturb the reaction equilibrium and kinetics.

For studies involving D-Mannitol 1-phosphate, an in situ NMR setup, often using a flow cell or a specialized NMR tube that functions as a miniature bioreactor, can be used to monitor enzymatic synthesis or conversion. caister.com This provides continuous, real-time data on the concentrations of substrates, intermediates, and products. This approach is invaluable for optimizing reaction conditions, determining enzyme kinetics, and understanding complex metabolic pathways without altering the system under investigation.

UV Spectrophotometry for Enzyme Activity Assays

UV-Visible spectrophotometry is a fundamental technique for measuring enzyme activity by quantifying the rate of a reaction. jascoinc.com In the context of D-mannitol 1-phosphate research, this method is frequently employed to assay the activity of enzymes such as D-mannitol 1-phosphate dehydrogenase. This enzyme catalyzes the reversible oxidation of D-mannitol 1-phosphate to fructose (B13574) 6-phosphate, a reaction that involves the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH.

The principle of the assay hinges on the distinct light absorption properties of the oxidized and reduced forms of the cofactor. researchgate.net NADH has a characteristic absorbance maximum at a wavelength of 340 nm, whereas NAD⁺ does not absorb significantly at this wavelength. researchgate.net Therefore, the rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at 340 nm as NAD⁺ is converted to NADH. This change in absorbance is directly proportional to the rate of D-mannitol 1-phosphate oxidation and, consequently, to the activity of the dehydrogenase enzyme.

The assay is typically performed by mixing the enzyme with its substrates, D-mannitol 1-phosphate and NAD⁺, in a suitable buffer solution and monitoring the change in absorbance over time. datapdf.comnih.gov The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This technique is essential for enzyme kinetics studies, allowing for the determination of key parameters such as Michaelis-Menten constants (Kₘ) and maximal velocity (Vₘₐₓ) for the substrates. For instance, dissociation constants for NAD⁺ and D-mannitol 1-phosphate with the E. coli mannitol-1-phosphate dehydrogenase have been determined to be 0.2 +/- 0.03 mM and 9 +/- 3 µM, respectively, using such methods. portlandpress.com

Table 1: Typical Components for UV Spectrophotometric Assay of D-Mannitol 1-Phosphate Dehydrogenase

Component Role Typical Concentration
D-Mannitol 1-phosphate Substrate Variable (for kinetic studies)
NAD⁺ Cofactor/Substrate Saturating (e.g., 5-6 µmol)
Buffer (e.g., Phosphate, NaOH-glycine) Maintain pH e.g., pH 7.6-10

Electrophoretic Techniques

Electrophoresis is a powerful analytical tool used to separate macromolecules like proteins based on their size, charge, or a combination of both. It is indispensable in the purification and characterization of enzymes involved in D-mannitol 1-phosphate metabolism.

Polyacrylamide Gel Electrophoresis (PAGE) for Protein Analysis

Polyacrylamide Gel Electrophoresis (PAGE) is a widely used technique to assess the purity and determine the molecular weight of proteins. researchgate.net In the study of D-mannitol 1-phosphate dehydrogenase from Escherichia coli, PAGE has been a critical tool. portlandpress.comnih.gov

The technique involves applying a protein sample to a polyacrylamide gel matrix and subjecting it to an electric field. Proteins migrate through the gel at a rate that is influenced by their size and charge. For molecular weight determination, a variation called SDS-PAGE is commonly used. In this method, the protein is treated with the detergent sodium dodecyl sulfate (B86663) (SDS), which denatures the protein and imparts a uniform negative charge. Consequently, the migration rate through the gel becomes primarily dependent on the protein's molecular mass.

Table 2: Molecular Weight Determination of E. coli D-Mannitol 1-Phosphate Dehydrogenase Using PAGE and Gel Filtration

Analytical Method Condition Determined Molecular Weight (Mr) Inferred Structure Reference
Gel Filtration / Native PAGE Native ~45,000 Dimer portlandpress.com
SDS-PAGE Denaturing ~22,000 Subunit portlandpress.com
Gel Filtration Native 40,000 Monomer nih.gov

Radiometric and Isotopic Tracing Techniques

Radiometric and isotopic tracing techniques are sophisticated methods used to track the movement of atoms through metabolic pathways. nih.gov These approaches provide quantitative insights into the flow, or flux, of metabolites in a biological system. nih.gov

Use of Labeled Substrates (e.g., ³²P, ¹³C) for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology for characterizing cellular metabolic states by tracking the fate of isotopically labeled substrates. researchgate.net Stable isotopes like ¹³C or radioisotopes such as ³²P are incorporated into a substrate molecule. nih.govnih.gov This "labeled" substrate is then introduced to a biological system (e.g., cell culture, whole organism). As the cells metabolize the labeled substrate, the isotope becomes incorporated into downstream metabolites. By measuring the distribution of the isotope in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map and quantify the activity of different metabolic pathways. nih.gov

In the context of D-mannitol 1-phosphate metabolism, labeled substrates can elucidate the dynamics of its synthesis and catabolism. For example, using ¹³C-labeled glucose allows researchers to trace the carbon atoms as they move through glycolysis to form fructose 6-phosphate, a direct precursor to D-mannitol 1-phosphate. researchgate.net The subsequent labeling pattern in D-mannitol 1-phosphate and mannitol can reveal the flux through this specific pathway relative to competing pathways like the pentose (B10789219) phosphate pathway or the tricarboxylic acid (TCA) cycle. researchgate.netnorthwestern.edu

A practical application of radiolabeling was demonstrated in a study of D-mannitol-1-phosphate dehydrogenase, where D-[³²P]fructose 6-phosphate was used as a substrate. datapdf.com The conversion of this radiolabeled precursor to mannitol 1-phosphate allowed researchers to track the reaction and investigate the time-dependent inhibition of the enzyme. The amount of radioactivity corresponding to mannitol 1-phosphate was measured to quantify the enzyme's activity under different inhibitory conditions. datapdf.com

Table 3: Common Isotopes Used in Metabolic Flux Analysis

Isotope Type Common Labeled Substrate Application in D-Mannitol 1-Phosphate Research
¹³C Stable [¹³C]Glucose, [¹³C]Glutamine Tracing carbon flow from glucose through glycolysis to the formation of fructose 6-phosphate and subsequently D-mannitol 1-phosphate.

Table of Compounds

Compound Name
4-aminoantipyrine
D-fructose
D-[³²P]fructose 6-phosphate
D-glucitol-6-phosphate
D-mannitol
D-mannitol 1-phosphate
This compound
Fructose 1,6-bisphosphate
Fructose 6-phosphate
Glucose
Glutamine
Glyceraldehyde 3-P
Hydrogen peroxide
Iodonitrotetrazolium chloride
Lactate
Magnesium chloride
Mannitol-1-phosphate
NAD⁺ (Nicotinamide adenine dinucleotide, oxidized)
NADH (Nicotinamide adenine dinucleotide, reduced)
p-nitrophenylphosphate
Phenol
Phenylmethylsulfonyl fluoride
Potassium chloride
Pyruvate
Ribose
Sodium carbonate
Sodium chloride
Sodium dodecyl sulfate (SDS)
Sodium hydrogen carbonate
Sorbitol-6-phosphate
Sucrose

Future Directions and Emerging Research Areas

Elucidation of Novel Enzymatic Pathways

The exploration of microbial and plant genomes continues to unveil novel enzymatic pathways involved in the synthesis and degradation of D-Mannitol 1-phosphate. A significant area of emerging research is the characterization of bifunctional enzymes that streamline the conversion of fructose-6-phosphate (B1210287) to mannitol (B672).

One such discovery is the mannitol-1-phosphate dehydrogenase/phosphatase (MtlD) found in bacteria like Acinetobacter baylyi. This enzyme uniquely combines both dehydrogenase and phosphatase activities in a single polypeptide chain. nih.gov The N-terminal domain of MtlD exhibits haloacid dehalogenase (HAD)-like phosphatase activity, which is strictly dependent on magnesium ions, while the C-terminal domain carries out the dehydrogenase function. nih.gov This bifunctional nature represents a highly efficient pathway for mannitol biosynthesis, and ongoing research aims to identify and characterize similar enzymes in other organisms. The discovery of such enzymes opens up new avenues for metabolic engineering, potentially simplifying the genetic modifications required for efficient mannitol production.

Another area of active investigation is the identification of novel phosphatases that specifically act on D-Mannitol 1-phosphate. While the dehydrogenase step is well-characterized, the identity of the corresponding phosphatase has often been elusive. nih.gov The elucidation of these phosphatases is crucial for a complete understanding of the mannitol biosynthesis pathway and for overcoming potential metabolic bottlenecks in engineered organisms.

EnzymeOrganismFunctionKey Characteristics
Mannitol-1-phosphate dehydrogenase/phosphatase (MtlD)Acinetobacter baylyiBifunctional enzyme catalyzing the conversion of fructose-6-phosphate to mannitolSingle polypeptide chain with separate dehydrogenase and Mg2+-dependent phosphatase domains. nih.gov
Mannitol-1-phosphate dehydrogenaseSynechocystis sp. PCC6803Catalyzes the reduction of fructose-6-phosphate to D-Mannitol 1-phosphateExpression level is a critical factor for mannitol yield. nih.gov
Mannitol-1-phosphataseSynechocystis sp. PCC6803Catalyzes the dephosphorylation of D-Mannitol 1-phosphate to mannitolCo-expression with MtlD is necessary for mannitol production. nih.gov

Application of D-Mannitol 1-Phosphate in Bioproduction of Mannitol and Derivatives

The microbial production of mannitol is a promising alternative to chemical hydrogenation, offering advantages such as milder reaction conditions and higher specificity. nih.gov D-Mannitol 1-phosphate is the direct precursor to mannitol in the most common biosynthetic pathway, making it a key target for optimizing bioproduction.

Future research in this area is focused on enhancing the flux through the D-Mannitol 1-phosphate pathway in various microorganisms. This involves the heterologous expression of genes encoding mannitol-1-phosphate dehydrogenase (mtlD) and mannitol-1-phosphatase. For instance, studies in the cyanobacterium Synechocystis sp. PCC6803 have demonstrated that the co-expression of these enzymes can lead to the production of D-mannitol. nih.gov However, the accumulation of the intermediate, D-Mannitol 1-phosphate, can be toxic to the cells, highlighting the need for balanced enzyme expression. nih.gov

Advanced Genetic Engineering for Enhanced Metabolic Control

Advanced genetic engineering techniques are being increasingly applied to precisely control the metabolic pathways involving D-Mannitol 1-phosphate for enhanced production of mannitol. A key challenge in metabolic engineering is the fine-tuning of gene expression to avoid the accumulation of toxic intermediates and to balance metabolic flux.

One promising approach is the use of inducible promoter systems to control the expression of mannitol-1-phosphate dehydrogenase (mtlD). Research in Synechocystis sp. PCC6803 has shown that using promoters with different strengths can significantly impact mannitol production. nih.gov For example, a weaker, inducible promoter allowed for controlled expression of mtlD, leading to higher mannitol yields compared to strong, constitutive promoters which resulted in toxicity due to the accumulation of D-Mannitol 1-phosphate. nih.gov

Future research will likely focus on the application of more sophisticated genetic tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic gene circuits for dynamic control of metabolic pathways. These tools will enable the targeted modification of regulatory elements to optimize the expression of key enzymes and the redirection of carbon flux towards D-Mannitol 1-phosphate and subsequently mannitol.

Genetic Engineering StrategyOrganismTargetOutcome
Fine-tuned expression of mtlD using inducible promotersSynechocystis sp. PCC6803Mannitol-1-phosphate dehydrogenaseIncreased mannitol production and avoidance of intermediate toxicity. nih.gov
Heterologous expression of mtlD and mannitol-1-phosphataseSynechocystis sp. PCC6803Mannitol biosynthesis pathwaySuccessful production of D-mannitol. nih.gov

Integration with Systems Biology and Omics Approaches

A systems-level understanding of how the D-Mannitol 1-phosphate pathway integrates with the broader metabolic network of a cell is crucial for rational metabolic engineering. Systems biology, in conjunction with multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the cellular processes that influence the production of D-Mannitol 1-phosphate and mannitol.

By integrating data from these different omics layers, researchers can identify bottlenecks in the metabolic pathway, uncover regulatory networks that control the expression of key enzymes, and pinpoint competing pathways that divert precursors away from mannitol synthesis. For example, transcriptomic analysis can reveal changes in gene expression in response to the overexpression of mannitol pathway enzymes, while metabolomic analysis can quantify the intracellular concentrations of D-Mannitol 1-phosphate and other related metabolites.

Future research will focus on developing comprehensive metabolic models that incorporate multi-omics data to simulate and predict the effects of genetic modifications on mannitol production. These models will be invaluable for designing more effective metabolic engineering strategies and for understanding the complex interplay between the introduced pathway and the host cell's native metabolism.

Computational Modeling of D-Mannitol 1-Phosphate Metabolism

Computational modeling has become an indispensable tool in metabolic engineering for simulating and analyzing complex biochemical pathways. While detailed computational models specifically for D-Mannitol 1-phosphate metabolism are still emerging, the principles and techniques used for modeling related metabolic pathways, such as fructose (B13574) metabolism, can be readily applied.

These models can be used to perform in silico experiments to test the effects of various genetic and environmental perturbations on the flux through the D-Mannitol 1-phosphate pathway. For example, flux balance analysis (FBA) can be used to predict the optimal distribution of metabolic fluxes for maximizing mannitol production under different growth conditions. Kinetic models, on the other hand, can provide a more dynamic understanding of the pathway by incorporating enzyme kinetics and reaction rates.

The development of accurate and predictive computational models for D-Mannitol 1-phosphate metabolism will be a key focus of future research. These models will not only accelerate the design-build-test-learn cycle of metabolic engineering but will also provide deeper insights into the fundamental principles governing the regulation and control of this important metabolic pathway. The ultimate goal is to create predictive models that can guide the rational design of microbial cell factories for the efficient and sustainable production of mannitol and its derivatives.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing D-mannitol 1-phosphate barium, and how do experimental conditions influence yield?

  • Methodological Answer : this compound can be synthesized enzymatically using recombinant pathways. For example, fructose-6-phosphate (F6P) is converted to mannitol-1-phosphate (M1P) via mannitol-1-phosphate dehydrogenase (M1PDH), followed by dephosphorylation using mannitol-1-phosphatase (M1Pase). The barium salt is precipitated using barium hydroxide (Ba(OH)₂) under alkaline conditions .
  • Key Variables : pH (alkaline conditions prevent premature hydrolysis), temperature (25–37°C for enzyme activity), and stoichiometric control of Ba²⁺ to avoid excess precipitate contamination .

Q. How is this compound characterized for purity and structural integrity in academic research?

  • Methodological Answer :

  • Chromatography : Ion-exchange chromatography (e.g., using pyridine-ethyl acetate) separates phosphorylated intermediates, with Rf values distinguishing glucose 1-phosphate (0.27) from cyclic phosphates (0.56) .
  • Spectroscopy : FT-IR confirms phosphate ester bonds (stretching at 950–1250 cm⁻¹), while ICP-MS quantifies barium content .
  • Reducing Power Assay : Acid hydrolysis (1 N H₂SO₄, 100°C) releases free hexose, measured via Folin phenol reagent or enzymatic reducing assays .

Q. What are the common sources of contamination in barium salt preparations, and how are they mitigated?

  • Answer : Contamination risks include residual Ba(OH)₂, sulfate ions (from neutralization steps), and non-precipitated phosphates. Mitigation involves:

  • Neutralization Control : Precise titration to pH 7–8 after deproteinization to avoid excess Ba²⁺ .
  • Wash Steps : Ethanol precipitation followed by centrifugation removes soluble impurities .
  • Validation : Cross-checking via elemental analysis (e.g., ICP-MS for Ba²⁺:P molar ratio) .

Advanced Research Questions

Q. How do researchers resolve contradictions in phosphate stability data for this compound under varying pH and temperature?

  • Methodological Answer : Stability studies use accelerated degradation protocols:

  • pH Stability : Incubate samples in buffers (pH 4–9) at 25°C for 24–72 hours, followed by HPLC quantification of free phosphate .
  • Thermal Stability : Heat samples (40–80°C) and monitor decomposition via TLC or NMR (e.g., ³¹P NMR detects phosphate hydrolysis) .
    • Data Reconciliation : Conflicting results often arise from differences in buffer composition (e.g., ammonium vs. phosphate buffers) or hydrolysis detection limits .

Q. What experimental designs are optimal for studying the metabolic flux of D-mannitol 1-phosphate in engineered cyanobacteria?

  • Answer :

  • Isotopic Labeling : Use ¹³C-F6P to trace carbon flow into M1P and downstream products via LC-MS metabolomics .
  • Enzyme Kinetics : Compare M1PDH and M1Pase activities in Synechococcus sp. PCC 7002 vs. heterologous systems (e.g., E. coli M1PDH) using Michaelis-Menten parameters (Km, Vmax) .
  • Knockout Strains : Validate pathway specificity by deleting native phosphatase genes to reduce background hydrolysis .

Q. How can researchers address low yields in heterologous expression systems for M1PDH and M1Pase?

  • Methodological Answer :

  • Codon Optimization : Adjust codon usage for cyanobacterial expression (e.g., using psbA promoters) to enhance enzyme production .
  • Fusion Tags : His-tag or GST-tag purification improves enzyme recovery from lysates .
  • Activity Assays : Compare in vitro vs. in vivo activities to identify bottlenecks (e.g., cofactor availability for M1PDH) .

Methodological Challenges and Solutions

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Answer :

  • Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., varying Ba²⁺ concentrations) for significant differences in cell viability .

Q. How do researchers validate the specificity of enzymatic assays for D-mannitol 1-phosphate in complex biological matrices?

  • Answer :

  • Spike-and-Recovery Tests : Add known quantities of D-mannitol 1-phosphate to cell lysates and measure recovery rates via LC-MS .
  • Inhibitor Controls : Use phosphatase inhibitors (e.g., sodium orthovanadate) to confirm assay specificity for phosphorylated species .

Data Presentation Guidelines

Q. What are the best practices for presenting barium content and phosphate stability data in tables?

  • Answer :

  • Table Formatting : Use Microsoft Word tables with footnotes for abbreviations (e.g., "ND = not detected").
  • Self-Contained Headers : Title each table descriptively (e.g., "Table II: ICP-MS Analysis of Barium in Precipitates").
  • Statistical Clarity : Report mean ± SD (n=3) and highlight significant differences (p<0.05) using superscripts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.